Cas no 2171843-71-1 (3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid)

3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid
- 2171843-71-1
- 3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid
- EN300-1290017
-
- インチ: 1S/C8H7ClF2O3S/c9-6-2-1-5(14-6)3-15-4-8(10,11)7(12)13/h1-2H,3-4H2,(H,12,13)
- InChIKey: AHZRCAHXHLSFSU-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CSCC(C(=O)O)(F)F)O1
計算された属性
- 精确分子量: 255.9772493g/mol
- 同位素质量: 255.9772493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 75.7Ų
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290017-250mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1290017-5000mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1290017-10000mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1290017-50mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1290017-2500mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1290017-1000mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 1000mg |
$1129.0 | 2023-10-01 | ||
Enamine | EN300-1290017-500mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1290017-1.0g |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1290017-100mg |
3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-2,2-difluoropropanoic acid |
2171843-71-1 | 100mg |
$993.0 | 2023-10-01 |
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acidに関する追加情報
Introduction to 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid (CAS No. 2171843-71-1)
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171843-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include a 5-chlorofuran-2-yl moiety linked to a methylsulfanyl group, all situated on a backbone of 2,2-difluoropropanoic acid. Such structural motifs are often engineered to enhance binding affinity and metabolic stability, making this compound a promising candidate for further exploration in drug discovery and development.
The 5-chlorofuran-2-yl substituent is particularly noteworthy due to its ability to interact with biological targets through hydrophobic and electrostatic interactions. The presence of chlorine atoms in this aromatic-like structure can modulate the electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile. In recent years, there has been growing interest in the development of fluorinated compounds, such as those containing difluoromethylation or difluoroalkylation strategies, which have been shown to improve drug-like properties like lipophilicity and metabolic resistance. The incorporation of two fluorine atoms in the 2,2-difluoropropanoic acid moiety aligns with this trend, potentially enhancing the compound's bioavailability and shelf-life.
3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid represents an intriguing example of how structural modifications can be leveraged to optimize pharmacological activity. The methylsulfanyl group serves as a key pharmacophore, capable of forming stable interactions with biological receptors or enzymes. This functional group has been extensively studied for its role in modulating enzyme activity and receptor binding affinity, making it a valuable component in the design of novel therapeutic agents. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, which could be particularly beneficial in treating complex diseases where polypharmacology is desired.
In the context of contemporary pharmaceutical research, the synthesis and characterization of such novel compounds are critical for advancing drug discovery pipelines. The CAS No. 2171843-71-1 registry number ensures that researchers can reliably identify and reference this molecule in their studies. Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorinated derivatives like this one, facilitating their integration into high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies. The ability to rapidly synthesize and modify molecules like 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid has accelerated the pace at which new drug candidates are identified.
The potential applications of this compound extend across various therapeutic areas. For instance, its structural features may make it suitable for inhibiting enzymes involved in inflammatory pathways or cancer metabolism. The 5-chlorofuran-2-yl moiety could interact with specific amino acid residues in target proteins, while the methylsulfanyl group could enhance binding stability. Additionally, the fluorinated side chain may contribute to resistance against enzymatic degradation, improving the compound's duration of action. Such properties are highly sought after in the development of next-generation therapeutics.
Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to influence molecular properties such as solubility, permeability, and metabolic stability. Compounds containing multiple fluorine atoms, like 3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid, often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to an increased focus on fluorination strategies in drug design, with researchers exploring various synthetic routes to introduce fluorine atoms at specific positions within molecular frameworks. The CAS No. 2171843-71-1 designation ensures that researchers can accurately track and reference these fluorinated derivatives throughout their studies.
The synthesis of complex organic molecules like this one requires meticulous attention to detail to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structural integrity of synthetic intermediates and final products. Additionally, computational methods such as molecular modeling can provide insights into how the compound might interact with biological targets at a molecular level. These tools collectively enable researchers to optimize synthetic routes and predict potential biological activities before conducting expensive experimental validations.
In conclusion,3-{(5-chlorofuran-2-yl)methylsulfanyl}-2,2-difluoropropanoic acid (CAS No. 2171843-71-1) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups—namely the 5-chlorofuran-2-yl, methylsulfanyl, and difluoropropanoic acid moieties—makes it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this compound exemplifies how structural innovation can drive advancements in medicinal chemistry.
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